Rhodanine, 3-benzylideneamino

Description

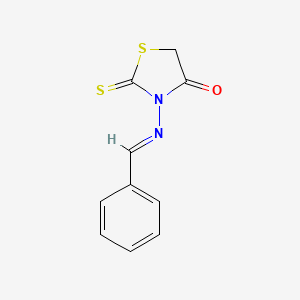

Rhodanine, 3-benzylideneamino (CAS 4992-28-3) is a rhodanine derivative with the molecular formula C₁₀H₈N₂OS₂ and a molecular weight of 236.31 g/mol . Its structure features a rhodanine core (a five-membered heterocycle containing sulfur, nitrogen, and carbonyl groups) substituted at the 3-position with a benzylideneamino group (–N=CH–C₆H₅). This compound is synthesized via condensation reactions between rhodanine and aromatic aldehydes, often catalyzed by bases like piperidine . Key properties include a melting point of 135–136°C and distinct IR spectral characteristics .

Rhodanine derivatives are renowned for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects. The 3-benzylideneamino substitution introduces unique electronic and steric properties, influencing ligand-protein interactions such as hydrogen bonding and π–π stacking .

Properties

IUPAC Name |

3-[(E)-benzylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS2/c13-9-7-15-10(14)12(9)11-6-8-4-2-1-3-5-8/h1-6H,7H2/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDMGFHQRBMZJS-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)N=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N(C(=S)S1)/N=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429638 | |

| Record name | NSC231646 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4992-28-3 | |

| Record name | NSC231646 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231646 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodanine, 3-benzylideneamino can be synthesized through a two-step reaction method. The first step involves the condensation of rhodanine with an aromatic aldehyde under basic conditions to form the Schiff base . The reaction typically occurs in an aqueous medium at room temperature, making it an environmentally friendly process .

Industrial Production Methods: Industrial production of rhodanine derivatives often employs green chemistry techniques. Methods such as microwave irradiation, ultrasonic irradiation, and solvent-free synthesis are used to enhance yield and reduce environmental impact .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Properties

Recent studies have demonstrated that rhodanine derivatives can act as inhibitors of aldose reductase (ALR), an enzyme implicated in diabetic complications. A study synthesized several rhodanine-3-acetamide derivatives and evaluated their inhibitory effects on ALR1 and ALR2. Notably, compounds such as 3f exhibited potent inhibitory activity with an IC50 value of against ALR2, outperforming standard drugs like sulindac . This suggests that rhodanine derivatives could be effective in managing diabetic complications by reducing sorbitol accumulation.

1.2 Antimicrobial Activity

Rhodanine derivatives have shown promising antibacterial properties. A series of 5-substituted rhodanine-3-carboxyalkanoic acid derivatives were tested for their antibacterial efficacy. The results indicated significant activity against various bacterial strains, suggesting that these compounds could serve as potential candidates for developing new antibiotics . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the rhodanine ring enhance antimicrobial potency.

1.3 Antiviral Agents

The exploration of rhodanine derivatives has extended to antiviral applications, particularly against viruses like SARS-CoV-2 and Mycobacterium tuberculosis. Research indicates that certain rhodanine compounds exhibit inhibitory effects on viral replication processes, making them viable candidates for antiviral drug development . The ongoing pandemic has spurred interest in these compounds as potential therapeutic agents against emerging viral threats.

Enzyme Inhibition Studies

2.1 Aldose Reductase Inhibition

The mechanism by which rhodanine derivatives inhibit aldose reductase is crucial for their application in diabetes treatment. Molecular docking studies have shown that these compounds interact favorably with the active sites of both ALR1 and ALR2 enzymes. For instance, compound 3e was observed to form hydrogen bonds and π–π interactions with key amino acids in the enzyme's active site, enhancing its inhibitory potential . The detailed binding interactions provide insights into optimizing these compounds for better efficacy.

Industrial Applications

3.1 Lubricants

Beyond medicinal uses, rhodanine compounds have found applications in industrial settings, particularly as additives in lubricant formulations. A patent describes the use of 3-aminorhodanine Schiff bases to improve the lubricity of polyphenyl ether fluids under high-temperature conditions . These compositions exhibit enhanced wear resistance and load-carrying capacity, making them suitable for high-performance lubrication systems.

Summary of Findings

The following table summarizes key findings regarding the applications of Rhodanine, 3-benzylideneamino:

Mechanism of Action

The mechanism of action of rhodanine, 3-benzylideneamino involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide . Molecular docking studies have shown that the compound fits well into the enzyme’s active pocket, supported by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Rhodanine Derivatives

5-Benzylidene Rhodanine Derivatives

- Structure: Substitution occurs at the 5-position with a benzylidene group (–CH=CH–C₆H₅), as seen in compounds like 5-(4-dimethylaminobenzylidene)rhodanine (CAS 4992-30-7, MW 324.42 g/mol) .

- Synthesis: Typically prepared via Knoevenagel condensation between rhodanine and aldehydes under microwave or conventional heating, yielding predominantly the Z isomer .

- Key Differences: Positional isomerism: 3-substituted derivatives exhibit altered electronic profiles compared to 5-substituted analogs due to the proximity of the substituent to the thiocarbonyl group.

3,5-Disubstituted Rhodanines

- Structure : Dual substitution at both 3- and 5-positions, e.g., 3-α-carboxyethyl-5-benzylidene rhodanine (compound 34), which showed 52% inhibition of HeLa cell growth .

- Activity: 3,5-disubstituted derivatives often outperform monosubstituted analogs in anticancer assays due to synergistic effects .

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs) :

- Electron-Donating Groups (EDGs): – –N(CH₃)₂ in 5-(4-dimethylaminobenzylidene)rhodanine increases charge-transfer properties, useful in electrochemical applications .

Limitations and PAINS Considerations

Rhodanine derivatives are classified as pan-assay interference compounds (PAINS) due to their reactivity with thiols and propensity for aggregation . This contrasts with more stable scaffolds like 2-thiohydantoins, which show fewer false positives in high-throughput screening .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-benzylideneamino rhodanine derivatives under varying reaction conditions?

- Methodological Answer : The synthesis typically involves Knoevenagel condensation between rhodanine and substituted benzaldehydes. Key conditions include:

- Reagents : Ammonium acetate as a catalyst in acetic acid (80–85°C, 4–6 hours) .

- Microwave-assisted synthesis : Reduces reaction time (15–30 minutes) with comparable yields (75–90%) .

- Functionalization : Substituents at the benzylidene moiety (e.g., electron-withdrawing groups like -NO₂ or -CF₃) are introduced via substituted benzaldehydes to modulate bioactivity .

Q. How can structural modifications at the benzylidene moiety influence the bioactivity of rhodanine derivatives?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position enhance antioxidant activity by stabilizing radical intermediates (e.g., compound 5c in showed 89% DPPH scavenging vs. ascorbic acid’s 82%) .

- Bulkier substituents (e.g., -OCH₃) improve antimicrobial activity by enhancing membrane penetration (MIC values: 0.6–0.7 mM against Trypanosoma brucei) .

- Hybrid scaffolds (e.g., pyrazole or diclofenac conjugates) broaden therapeutic targets (anticancer, anti-inflammatory) .

Q. What spectroscopic and analytical methods are critical for confirming the structure of 3-benzylideneamino rhodanine hybrids?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regioselectivity of the benzylidene linkage (e.g., Z-configuration via coupling constants) .

- FT-IR : Validate thioxo group (C=S stretch at 1200–1250 cm⁻¹) and imine bond (C=N at 1600–1650 cm⁻¹) .

- Elemental analysis : Ensure purity (>95%) .

Advanced Research Questions

Q. How do computational methods like DFT and NBO analysis elucidate the electronic properties of 3-benzylideneamino rhodanine derivatives?

- Methodological Answer :

- HOMO-LUMO gaps : Predict charge-transfer interactions (e.g., derivatives with smaller gaps exhibit higher reactivity; ΔE = 3.2–4.1 eV) .

- NBO analysis : Identifies hyperconjugative interactions (e.g., LP(S)→σ*(C-N) stabilizes the thioxo group) .

- Molecular Electrostatic Potential (MEP) : Maps nucleophilic/electrophilic sites, guiding substitution patterns for target binding .

Q. What strategies resolve contradictions in biological activity data across studies on rhodanine derivatives?

- Methodological Answer :

- Standardized assays : Use identical radical sources (e.g., DPPH vs. ABTS) and cell lines (e.g., SMMC-7721 for cytotoxicity) to reduce variability .

- Mechanistic studies : Probe off-target effects (e.g., inhibition of Pim-1 kinase vs. DPMS in trypanocidal activity) to clarify primary targets .

- Meta-analysis : Compare IC₅₀ values across studies (e.g., antioxidant IC₅₀ ranges: 12–45 μM vs. antimicrobial MICs: 0.6–50 μM) .

Q. What is the role of hybrid molecular design in enhancing the multi-target potential of rhodanine derivatives?

- Methodological Answer :

- Scaffold fusion : Combining rhodanine with pyrazole or NSAID moieties (e.g., diclofenac) enables dual anti-inflammatory and anticancer activity (e.g., COX-2 inhibition + Bcl-2 suppression) .

- Synergistic effects : Hybrids like 5-(3,5-di-arylpyrazolylmethylene)rhodanine show 2–3× higher trypanocidal activity than parent compounds .

Q. How can structure-activity relationship (SAR) studies guide the optimization of rhodanine derivatives for specific therapeutic targets?

- Methodological Answer :

- Pharmacophore mapping : Identify critical groups (e.g., free carboxyl groups for antimicrobial activity; arylidene for π-π stacking with kinases) .

- 3D-QSAR models : Use CoMFA/CoMSIA to predict substituent effects (e.g., para-NO₂ enhances antioxidant activity by 30%) .

- Table : Key SAR trends

| Substituent | Position | Bioactivity Trend |

|---|---|---|

| -NO₂ | para | ↑ Antioxidant |

| -COOH | C-3 | ↑ Antimicrobial |

| -CF₃ | meta | ↑ Anticancer |

Q. What experimental approaches validate the corrosion inhibition mechanisms of rhodanine derivatives in industrial applications?

- Methodological Answer :

- Electrochemical impedance spectroscopy (EIS) : Measures inhibition efficiency (e.g., 5-(4-dimethylaminobenzylidene)rhodanine achieves 92% at 500 ppm) .

- Adsorption isotherms : Confirm Langmuir adsorption (ΔG°ads = −34 kJ/mol indicates chemisorption) .

- Surface characterization : SEM/EDS detects rhodanine film formation on mild steel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.